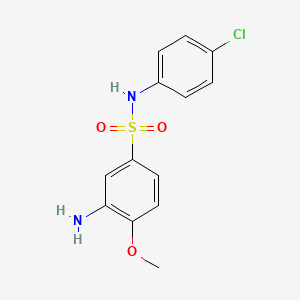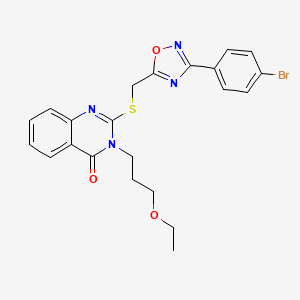
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a family of quinazolin-4(3H)-one derivatives. These derivatives have been the subject of various studies due to their potential pharmacological activities, including hypolipidemic, antimicrobial, analgesic, anti-inflammatory, and antihistaminic effects . The compound likely shares some of these activities, given the structural similarities with the compounds studied in the provided papers.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclization reactions of various precursors. For instance, derivatives of NO-1886, a hypolipidemic agent, were synthesized by cyclization of its derivatives to produce novel quinazolines and 4(3H)-quinazolinones . Similarly, the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones involved reactions of diaminoglyoxime with anthranilic acid derivatives or methyl 2-aminobenzoate . These methods could potentially be adapted for the synthesis of the compound , which also contains an oxadiazole moiety linked to a quinazolinone core.
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be substituted at various positions to modulate the compound's biological activity. For example, substitution at the 3-position with a methyl or benzyl group has been shown to increase hypolipidemic activity . The presence of a 1,3,4-oxadiazole moiety, as seen in the compound of interest, is also significant, as it has been associated with antimicrobial activity .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including alkylation, cyclization, and reactions with hydrazine or primary amines to form different functional groups such as triazoles, thiazolidinones, and oxadiazoles . These reactions are crucial for the diversification of the quinazolinone scaffold and the exploration of structure-activity relationships.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their substituents. For instance, the introduction of methoxy groups at positions 6 and 7 of the quinazolinone ring has been associated with increased hypolipidemic activity . The presence of bromo or iodo groups can enhance antimicrobial activity . Moreover, the lipophilicity of these compounds, as indicated by log P* values, affects their absorption and, consequently, their biological activity .
Scientific Research Applications
Antihistaminic Agents : Novel quinazolin-4(3H)-ones have been synthesized and tested for H1-antihistaminic activity. Compounds in this category showed significant protection against histamine-induced bronchospasm in guinea pigs, with some showing negligible sedation compared to standard antihistaminic agents (Alagarsamy & Parthiban, 2013); (Alagarsamy & Parthiban, 2014).
Anti-inflammatory Activity : Quinazolin-4-one derivatives have shown anti-inflammatory activity in various studies. These compounds were found effective in reducing oedema in animal models (Kumar & Rajput, 2009); (Dewangan et al., 2016).
Antimicrobial Activity : Some quinazolin-4(3H)-ones exhibited notable antimicrobial activities against various bacterial and fungal strains. This includes activity against gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2010); (Gupta et al., 2008).
Analgesic Activities : Derivatives of quinazolin-4(3H)-one have been found to exhibit analgesic activities. They have shown effectiveness in reducing pain in animal studies (Dewangan et al., 2017); (Osarodion, 2023).
Anticonvulsant Agents : Certain quinazolin-4(3H)-one derivatives have been investigated for their anticonvulsant properties. These compounds have shown promising results in comparison with standard anticonvulsant drugs (Archana et al., 2002).
properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUEJRYVFXBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

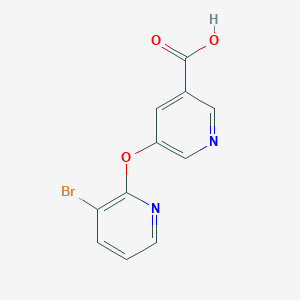
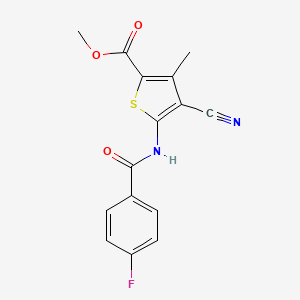

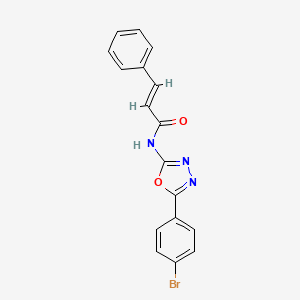
![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)
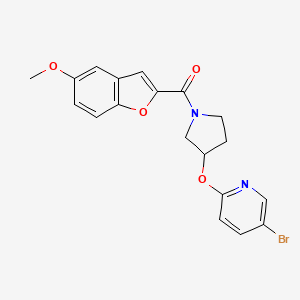
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)
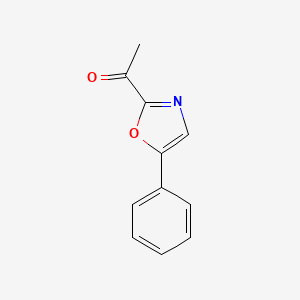
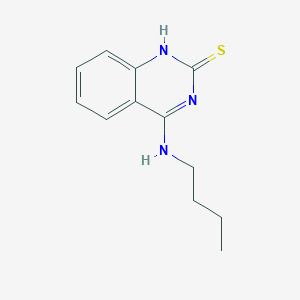
![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)

